molecular formula C9H15N3O2 B13638838 Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13638838
M. Wt: 197.23 g/mol
InChI Key: PULZYTDZHBVBHU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-methyl-1H-pyrazole with methyl 2-amino-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
  • Methyl 2-amino-2-methyl-3-(1H-imidazol-1-yl)propanoate
  • Methyl 2-amino-2-methyl-3-(1H-triazol-1-yl)propanoate

Uniqueness

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of the 4-methyl substituent on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-2-methyl-3-(4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-7-4-11-12(5-7)6-9(2,10)8(13)14-3/h4-5H,6,10H2,1-3H3

InChI Key

PULZYTDZHBVBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C)(C(=O)OC)N

Origin of Product

United States

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